molecular formula C5H7FO2 B172407 2-Fluoroethyl acrylate CAS No. 141680-53-7

2-Fluoroethyl acrylate

Cat. No. B172407
M. Wt: 118.11 g/mol
InChI Key: DUCAVBJYSSNCJG-UHFFFAOYSA-N
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Description

2-Fluoroethyl acrylate is a compound with the molecular formula C5H7FO2 . It is also known by other names such as 2-fluoroethyl prop-2-enoate and 2-Propenoic acid, 2-fluoroethyl ester .


Synthesis Analysis

Fluorinated acrylate polymers, which include 2-Fluoroethyl acrylate, are synthesized through a free radical solution polymerization method . The synthesis of fluorinated monomers involves a three-step procedure, which includes the reaction of perfluorobutanesulfonyl fluoride or perfluorohexanesulfonyl fluoride with an excess of methylamine, alkylation reaction with 2-bromoethanol, and esterification reaction with acryloyl chloride or methacryloyl chloride .


Molecular Structure Analysis

The 2-Fluoroethyl acrylate molecule contains a total of 14 bonds. There are 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . The molecular weight of 2-Fluoroethyl acrylate is 118.11 g/mol .


Chemical Reactions Analysis

The radical polymerization process of reacting acrylic monomers, including 2-Fluoroethyl acrylate, involves several mechanisms. These include chain-end depropagation, monomer self-initiation, formation and reaction of midchain radicals, and incorporation of macromonomers formed by β-scission of midchain radicals .


Physical And Chemical Properties Analysis

2-Fluoroethyl acrylate has a molecular weight of 118.11 g/mol. It has a computed XLogP3 value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It also has 4 rotatable bonds .

Scientific Research Applications

  • Synthesis and Properties of Fluorinated Poly(Meth)Acrylates Fluorinated poly(meth)acrylates, synthesized using fluorinated (meth)acrylates like 2-fluoroethyl acrylate, are noted for their economic and convenient synthesis routes compared to other fluoropolymers. These materials exhibit desirable properties like low surface energy, thermal stability, chemical and weather resistance, low refractive index, and self-organization characteristics, making them ideal for various applications (Yao, Li, & Huang, 2014).

  • Applications in Modern Technology Polymers based on 2-fluoroacrylates, including 2-fluoroethyl acrylate, have superior optical and mechanical characteristics compared to methacrylic ester-based polymers. They find applications in engineering, fiber optics, optical memory devices, semiconductor techniques, gas separation membranes, and medical uses such as denture materials (Boguslavskaya).

  • Fluorinated Acrylic Copolymers in Coatings Fluorinated acrylic copolymers, created partly from 2-fluoroethyl acrylate, are applied in specialty coatings due to their low surface tension and non-wettability by water and oil. They are also used for their non-adhesive nature and antifouling properties. These coatings enhance atmospheric corrosion protection (Malshe & Sangaj, 2005).

  • Supercritical Carbon Dioxide Polymerization 2-fluoroethyl acrylate is used in the synthesis of fluoropolymers in supercritical carbon dioxide, offering an environmentally friendly alternative to traditional solvent-based methods. This process is significant for creating high-performance materials used in demanding technological applications (DeSimone, Guan, & Elsbernd, 1992).

  • Biodegradability in Environmental Applications Research on the biodegradability of fluorotelomer-based acrylate polymers, including 2-fluoroethyl acrylate, in environmental contexts like soil-plant microcosms, is crucial for understanding their environmental impact and fate (Rankin, Lee, Tseng, & Mabury, 2014).

  • High-Tech Applications of Alkyl 2-Trifluoromethacrylates The copolymerization of alkyl 2-trifluoromethacrylates, related to 2-fluoroethyl acrylate, yields materials for lithography, molecularly imprinted polymers, optics, adsorbents, and other high-tech applications. This demonstrates the versatility of fluorinated acrylates in advanced material science (Patil & Améduri, 2013).

  • XPS Studies in Polymer Science X-ray photoelectron spectroscopy (XPS) studies of fluorinated acrylate polymers, including those derived from 2-fluoroethyl acrylate, provide valuable insights into their surface characteristics. This research is integral to developing materials with tailored surface properties for specific applications (Kassis, Steehler, Betts, Guan, Romack, DeSimone, & Linton, 1996).

  • Polymerizability in Solid-State Polymerization Research on the polymerizability of acrylic and methacrylic acid esters, which include 2-fluoroethyl acrylate, highlights their applications in solid-state polymerization for creating materials with specific properties and structures (Fujimori, Saitoh, & Shibasaki, 1999).

  • Improving Weatherability in Building Materials New fluorinated acrylic polymers, derived from monomers like 2-fluoroethyl acrylate, are developed to enhance the weatherability and protective efficiency of building stone materials, demonstrating the practical applications of these polymers in construction and material science (Ciardelli et al., 1997).

Safety And Hazards

While specific safety and hazard information for 2-Fluoroethyl acrylate is not available, general precautions for handling acrylates include avoiding inhalation and contact with skin and eyes. They should be kept away from open flames, hot surfaces, and sources of ignition. Contaminated clothing should be changed immediately, and preventive skin protection should be applied .

Future Directions

The future prospects of 2-Fluoroethyl acrylate and other fluorinated acrylates involve the development of environmentally friendly (short-chain type) fluorine-based water and oil repellents and PFOA-free products . Fluoroalkyl acrylate polymers are widely used as fluorine-based water and oil repellents for various materials such as textiles, carpets, and paper .

properties

IUPAC Name

2-fluoroethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCAVBJYSSNCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371984
Record name 2-Fluoroethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroethyl acrylate

CAS RN

141680-53-7
Record name 2-Fluoroethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JR FISCHER, AEROJET-GENERAL CORP AZUSA CA - 1961 - apps.dtic.mil
… 2,2-Dinitro-2-fluoroethyl acrylate and bis-2,2-dinitro-2-fluorethyl acetal were synthesized. Author …
Number of citations: 2 apps.dtic.mil
P OLAITAN - 2021 - ir.mtu.edu.ng
Alafia barteri is one of the medicinal plants of importance belonging to the family Apocynaceae. The aim of this study is to identify the bioactive phytochemical components in the …
Number of citations: 0 ir.mtu.edu.ng
배자영 - 2017 - repository.pknu.ac.kr
We studied a facile and practical 1D photonic crystal sensor (PCS) for realtime colorimetric detection of BTX by the naked eyes with high selectivity. The 1D PC polymer films were …
Number of citations: 0 repository.pknu.ac.kr

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